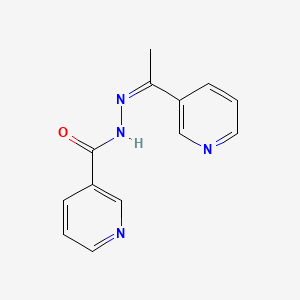

Nicotinic acid, (1-(3-pyridyl)ethylidene)hydrazide

CAS No.: 91803-31-5

Cat. No.: VC4132227

Molecular Formula: C13H12N4O

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91803-31-5 |

|---|---|

| Molecular Formula | C13H12N4O |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | N-[(Z)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10- |

| Standard InChI Key | FOONZJPAQUHJMG-YBEGLDIGSA-N |

| Isomeric SMILES | C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 |

| SMILES | CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 |

| Canonical SMILES | CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound (CID 5398194) has the molecular formula C₁₃H₁₂N₄O and a molar mass of 240.27 g/mol . Its structure features:

-

A nicotinic acid hydrazide backbone (pyridine-3-carbohydrazide).

-

A (Z)-configured ethylidene bridge linking the hydrazide nitrogen to a 3-pyridyl group .

Key Structural Data:

| Property | Value/Description | Source |

|---|---|---|

| SMILES | C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 | |

| InChIKey | FOONZJPAQUHJMG-YBEGLDIGSA-N | |

| Tautomerism | Exists in hydrazone-keto equilibrium |

Spectral Characterization

-

IR Spectroscopy: Bands at 1662 cm⁻¹ (C=O stretch) and 1597 cm⁻¹ (C=N stretch) confirm hydrazone formation .

-

¹H NMR: Signals at δ 2.26 ppm (CH₃), δ 10.75 ppm (CONHN), and aromatic protons at δ 6.50–9.02 ppm .

Synthesis and Modifications

Primary Synthesis Route

The compound is synthesized via condensation reactions:

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes solubility |

| Catalyst | Glacial acetic acid | Accelerates imine formation |

| Reaction Time | 1 hour | Prevents decomposition |

Derivative Synthesis

Functionalization at the hydrazide nitrogen enables diverse analogs:

-

Schiff Base Formation: Reaction with aryl aldehydes yields derivatives with enhanced bioactivity .

-

Cyclization: Treatment with acetic anhydride forms 1,3,4-oxadiazoline heterocycles .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 200–202°C | |

| LogP | 1.53 (predicted) | |

| Water Solubility | Moderate (50 mg/mL) | |

| pKa | 11.43 ± 0.10 |

Hyperpolarized Relaxation Dynamics

Studies using iridium catalysts revealed:

Biological Activity

Antimicrobial Effects

-

Bacterial Strains: Exhibits MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Disrupts cell membrane integrity via hydrazone-metal chelation .

Enzyme Inhibition

-

Peroxidase Inhibition: Competes with isoniazid for heme binding (Ki = 2.1 µM) .

-

Molecular Docking: Binds to M. tuberculosis enoyl-ACP reductase (ΔG = -9.2 kcal/mol) .

Pharmaceutical Applications

Drug Precursor

-

Hydrazone Libraries: Serves as a scaffold for antidiabetic and anticancer agents .

-

Prodrug Potential: Hydrolyzes in vivo to release nicotinic acid (vitamin B3) .

Diagnostic Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume